Iodoethane-1,1-d2

Mass Spectrometry Analytical Chemistry Isotope Dilution

Iodoethane-1,1-d2 (CAS 3652-82-2), systematically named 1,1-dideuterio-1-iodoethane or ethyl-1,1-d2 iodide, is a site-specifically deuterated isotopologue of iodoethane. It belongs to the class of stable isotope-labeled alkyl halides and is primarily utilized as a tracer molecule, an internal standard, and a mechanistic probe in chemical, biochemical, and pharmaceutical research.

Molecular Formula C2H5I
Molecular Weight 157.98 g/mol
CAS No. 3652-82-2
Cat. No. B1601439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoethane-1,1-d2
CAS3652-82-2
Molecular FormulaC2H5I
Molecular Weight157.98 g/mol
Structural Identifiers
SMILESCCI
InChIInChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D2
InChIKeyHVTICUPFWKNHNG-CBTSVUPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodoethane-1,1-d2 (CAS 3652-82-2) – Baseline Specifications and Procurement Context


Iodoethane-1,1-d2 (CAS 3652-82-2), systematically named 1,1-dideuterio-1-iodoethane or ethyl-1,1-d2 iodide, is a site-specifically deuterated isotopologue of iodoethane [1]. It belongs to the class of stable isotope-labeled alkyl halides and is primarily utilized as a tracer molecule, an internal standard, and a mechanistic probe in chemical, biochemical, and pharmaceutical research [1]. The compound is characterized by its molecular formula C₂H₃D₂I (or CH₃CD₂I), a molecular weight of 157.98 g/mol, and a typical isotopic enrichment specification of ≥98 atom % D [1]. Its physical properties, including a density of 1.974 g/mL at 25 °C and a boiling point of 69-73 °C, are well-documented [1].

Why Iodoethane-1,1-d2 Cannot Be Replaced by Unlabeled or Differently Labeled Iodoethane Analogs


Generic substitution of iodoethane with its unlabeled form (CAS 75-03-6) or other deuterated analogs (e.g., -d3, -d5, -13C2) is scientifically invalid due to the critical, quantifiable differences in mass, isotopic position, and resulting analytical behavior. Unlabeled iodoethane lacks the characteristic +2 Da mass shift (M+2) inherent to the 1,1-d2 isotopologue, rendering it unusable as a co-eluting internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays where the +2 Da mass shift prevents spectral overlap with the M peak of the target analyte [1]. Similarly, alternative isotopologues with a different number of deuterium atoms, such as iodoethane-2,2,2-d3 (M+3, CAS 7439-87-4) or iodoethane-d5 (M+5, CAS 6485-58-1), produce different mass shifts that are incompatible with methods validated for a specific M+2 shift [2]. Furthermore, the site-specific placement of deuterium at the C1 position (the methylene group) is non-interchangeable with labels at other positions (e.g., C2 on the methyl group), as this dictates which bond-breaking events can be probed via kinetic isotope effect (KIE) studies, a distinction that is fundamental to reaction mechanism elucidation [3].

Iodoethane-1,1-d2: Quantifiable Differentiation from Iodoethane and Deuterated Analogs


Isotopic Enrichment and Mass Shift Differentiate Iodoethane-1,1-d2 from Unlabeled and -d3/-d5 Analogs

Iodoethane-1,1-d2 provides a nominal mass shift of +2 Da relative to unlabeled iodoethane (M), creating a distinct and quantifiable mass difference of 2.0 Da . This shift is reliably achieved via an isotopic purity specification of ≥98 atom % D [1]. In contrast, iodoethane-2,2,2-d3 generates a +3 Da shift, and iodoethane-d5 generates a +5 Da shift, making them unsuitable for analytical workflows validated for a +2 Da internal standard [2].

Mass Spectrometry Analytical Chemistry Isotope Dilution

Physical Property Divergence: Density of Iodoethane-1,1-d2 vs. Unlabeled Iodoethane

The substitution of two hydrogen atoms with deuterium at the C1 position results in a measurable increase in density. Iodoethane-1,1-d2 exhibits a density of 1.974 g/mL at 25 °C [1]. This is higher than the reported density of unlabeled iodoethane, which is typically 1.941 g/cm³ [2].

Physical Organic Chemistry Isotope Effects Property Prediction

Site-Specific Labeling Enables Mechanistic Probes Not Possible with Perdeuterated or Unlabeled Analogs

The selective deuteration at the 1,1-position (the methylene group) allows for the direct and quantitative interrogation of the C1–H bond's role in a reaction mechanism. Studies on iodoethane photolysis have used the 1,1-d2 isotopologue to demonstrate that H-atom production is not carbon-atom specific [1]. This site-specific information is inaccessible using perdeuterated (e.g., -d5) or unlabeled iodoethane.

Mechanistic Chemistry Kinetic Isotope Effect Photochemistry

Optimal Research and Industrial Applications for Iodoethane-1,1-d2 (CAS 3652-82-2)


Internal Standard for Quantitative LC-MS and GC-MS Bioanalysis

Iodoethane-1,1-d2 is ideally suited as a co-eluting internal standard for the quantification of iodoethane and related volatile analytes in biological matrices (e.g., plasma, urine). Its M+2 mass shift ensures a clean mass spectrometric channel free from interference with the unlabeled analyte's M peak, enabling precise and accurate quantitation in pharmacokinetic and drug metabolism studies [1].

Mechanistic Probe for Investigating Alkylation and Ether Cleavage Reactions

The site-specific C1 deuteration allows researchers to design experiments that directly test for the involvement of the methylene C–H bonds in the rate-determining step of alkylation or ether cleavage reactions. By measuring the kinetic isotope effect (KIE) using iodoethane-1,1-d2 versus unlabeled iodoethane, chemists can confirm whether cleavage of a C–H bond at the C1 position is mechanistically relevant, a key step in reaction optimization and process development [2].

Synthesis of Site-Specifically Deuterated Pharmaceutical Intermediates

As an ethylating agent, iodoethane-1,1-d2 introduces a deuterated ethyl group (CD₂CH₃) into larger molecules. This is particularly valuable in the synthesis of deuterated drug candidates or intermediates for medicinal chemistry programs, where the incorporation of a stable isotopic label can improve metabolic stability or serve as a tracer for absorption, distribution, metabolism, and excretion (ADME) studies [1].

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